4-Methoxyphenethyl indolizine-7-carboxylate
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Overview
Description
4-Methoxyphenethyl indolizine-7-carboxylate is a heterocyclic compound that belongs to the indolizine family Indolizines are known for their unique structural features, which include a fused pyrrole and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxyphenethyl indolizine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-methoxyphenethylamine with a suitable carboxylate derivative in the presence of a catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxyphenethyl indolizine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-Methoxyphenethyl indolizine-7-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-methoxyphenethyl indolizine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Indole: Another heterocyclic compound with a similar structure but different properties.
Pyrrole: A simpler heterocycle that serves as a precursor to more complex structures.
Carbazole: A tricyclic compound with applications in organic electronics and photochemistry.
Properties
Molecular Formula |
C18H17NO3 |
---|---|
Molecular Weight |
295.3 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)ethyl indolizine-7-carboxylate |
InChI |
InChI=1S/C18H17NO3/c1-21-17-6-4-14(5-7-17)9-12-22-18(20)15-8-11-19-10-2-3-16(19)13-15/h2-8,10-11,13H,9,12H2,1H3 |
InChI Key |
UDFQEUXSESJGLV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCOC(=O)C2=CC3=CC=CN3C=C2 |
Origin of Product |
United States |
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